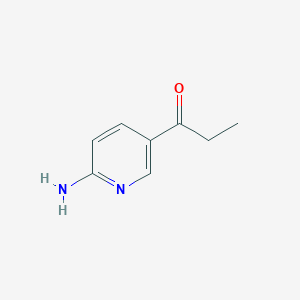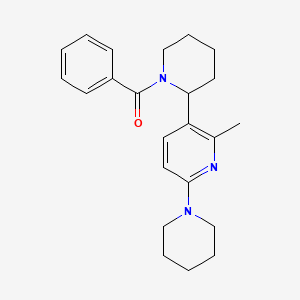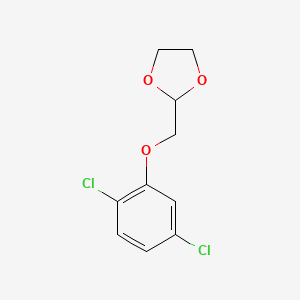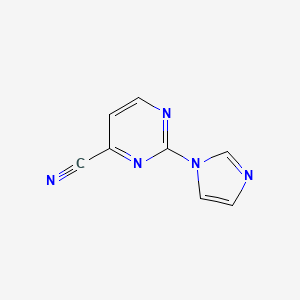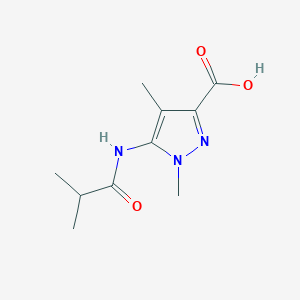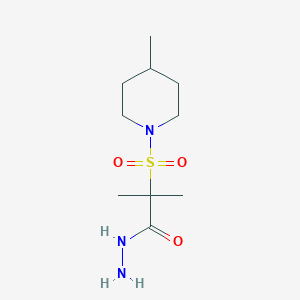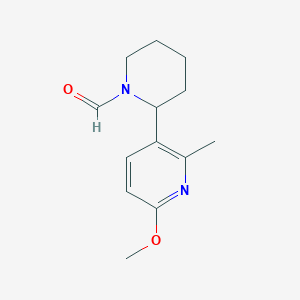
5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl is a chemical compound with the molecular formula C10H12ClN3O3 and a molecular weight of 257.67 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl typically involves the reaction of isoxazole derivatives with pyrazole derivatives under specific conditions. One common method involves the use of alkynes in the presence of a catalyst such as 18-crown-6, potassium carbonate (K2CO3), and 4-toluenesulfonyl chloride at 80°C for 8-10 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions may yield halogenated derivatives or other substituted compounds.
科学的研究の応用
5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis (programmed cell death) .
類似化合物との比較
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole moiety.
Muscimol: A GABAA receptor agonist that contains an isoxazole ring.
Ibotenic acid: A neurotoxin that contains an isoxazole structure.
Parecoxib: A COX-2 inhibitor that contains an isoxazole ring.
Leflunomide: An immunosuppressant that contains an isoxazole moiety.
Uniqueness
5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl is unique due to its specific substitution pattern and the presence of both isoxazole and pyrazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C10H12ClN3O3 |
|---|---|
分子量 |
257.67 g/mol |
IUPAC名 |
5-ethyl-4-(1H-pyrazol-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11N3O3.ClH/c1-2-8-7(3-6-4-11-12-5-6)9(10(14)15)13-16-8;/h4-5H,2-3H2,1H3,(H,11,12)(H,14,15);1H |
InChIキー |
HSRJVRRHLJSSBK-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NO1)C(=O)O)CC2=CNN=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


